Rhodamine Phalloidin

Description

BenchChem offers high-quality Rhodamine Phalloidin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhodamine Phalloidin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

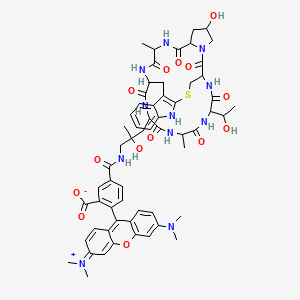

Molecular Formula |

C60H69N11O14S |

|---|---|

Molecular Weight |

1200.3 g/mol |

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]benzoate |

InChI |

InChI=1S/C60H69N11O14S/c1-28-50(74)64-42-23-39-35-11-9-10-12-41(35)67-57(39)86-26-44(58(81)71-25-34(73)22-45(71)55(79)63-28)66-56(80)49(30(3)72)68-51(75)29(2)62-54(78)43(65-53(42)77)24-60(4,84)27-61-52(76)31-13-16-36(40(19-31)59(82)83)48-37-17-14-32(69(5)6)20-46(37)85-47-21-33(70(7)8)15-18-38(47)48/h9-21,28-30,34,42-45,49,67,72-73,84H,22-27H2,1-8H3,(H7-,61,62,63,64,65,66,68,74,75,76,77,78,79,80,82,83) |

InChI Key |

GKDGVPZDPBBBGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=[N+](C)C)C=C8OC9=C7C=CC(=C9)N(C)C)C(=O)[O-])O)C)C(C)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Rhodamine Phalloidin

Rhodamine Phalloidin (B8060827) is a pivotal tool in cellular and molecular biology, prized for its ability to specifically label and visualize filamentous actin (F-actin), a critical component of the cytoskeleton in eukaryotic cells. This guide provides an in-depth examination of its mechanism of action, supported by quantitative data, experimental protocols, and mechanistic diagrams for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

Rhodamine Phalloidin is a conjugate of Rhodamine, a fluorescent dye, and Phalloidin, a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides mushroom, commonly known as the death cap mushroom.[1][2] The core of its function lies in the high-affinity and selective binding of the phalloidin moiety to F-actin.[1][3]

1. Binding and Stabilization of F-Actin: Phalloidin binds specifically at the interface between adjacent actin subunits within the filament.[2] This interaction effectively locks the subunits together, providing significant structural stabilization.[2] It does not bind to monomeric globular actin (G-actin).[1]

2. Inhibition of Depolymerization: The primary consequence of this binding is the potent inhibition of F-actin depolymerization.[2][4] Phalloidin greatly reduces the dissociation rate constant for actin monomers from both the preferred (barbed) and non-preferred (pointed) ends of the filament.[5][6] This stabilization is so effective that it protects actin filaments from various depolymerizing agents and conditions, such as potassium iodide and elevated temperatures.[5][7]

3. Promotion of Polymerization: By stabilizing actin oligomers that act as nuclei for polymerization, phalloidin accelerates the polymerization process.[8][9][10][11] It effectively lowers the critical concentration required for actin polymerization by up to 30-fold, shifting the monomer-polymer equilibrium significantly toward the filamentous state.[5][7] While it promotes nucleation, it can slightly decrease the rate of elongation at the barbed end.[8][9]

The Rhodamine conjugate allows for the direct visualization of these stabilized F-actin structures via fluorescence microscopy, with the dye moiety fluorescing in the orange-red spectrum.[12]

// Invisible edge to position the block over the depolymerization arrow edge [style=invis]; F_Actin -> block [minlen=0.5]; block -> G_Actin [minlen=0.5]; } Caption: Rhodamine Phalloidin binds to F-actin, stabilizing the filament and inhibiting depolymerization.

Quantitative Data on Phalloidin-Actin Interaction

The interaction between phalloidin and actin has been characterized by several key quantitative parameters. These values can be influenced by the specific fluorescent conjugate used and the species from which the actin is derived.[5]

| Parameter | Value | Species/Conditions | Reference |

| Binding Stoichiometry | ~1 phalloidin molecule per actin subunit | Muscle and non-muscle cells | [1][3][7] |

| Dissociation Constant (Kd) | ~2.1 nM (for unlabeled phalloidin) | Rabbit skeletal muscle actin | [5] |

| Dissociation Constant (Kd) | 25-70 nM (for rhodamine phalloidin) | Actin filaments | [8] |

| Effect on Critical Concentration | Lowers by up to 30-fold | General | [7] |

| Depolymerization Rate | Reduced to essentially zero | Both filament ends | [6] |

| Association Rate Constant (kon) | 2.63 x 10⁶ M⁻¹s⁻¹ (preferred end) | Muscle actin | [6] |

| Dissociation Rate Constant (koff) | Reduced from ~0.3 s⁻¹ to near zero | Preferred end | [6] |

Note: The covalent binding of rhodamine can slightly decrease the affinity of phalloidin for actin compared to the unlabeled toxin.[5]

Experimental Protocols

The most common application of Rhodamine Phalloidin is for staining F-actin in fixed and permeabilized cells for fluorescence microscopy.[13]

Key Protocol: Staining F-Actin in Adherent Cells

This protocol provides a standard procedure for visualizing F-actin in cultured cells.

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol-free Formaldehyde (B43269) (3.7-4% in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking/Staining Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

-

Rhodamine Phalloidin stock solution (e.g., in methanol)

-

Mounting medium with an anti-fade reagent

Procedure:

-

Cell Culture: Grow adherent cells on sterile glass coverslips to the desired confluency.

-

Washing: Gently wash the cells two to three times with pre-warmed PBS to remove culture medium.[13]

-

Fixation: Fix the cells with 3.7% methanol-free formaldehyde solution in PBS for 10-20 minutes at room temperature.[13][14] Note: Fixatives containing methanol (B129727) are not recommended as they can disrupt actin filament structure and interfere with phalloidin binding.[13][15]

-

Washing: Wash the cells twice with PBS to remove the fixation solution.

-

Permeabilization: Incubate the cells with a permeabilization buffer, such as 0.1% Triton X-100 in PBS, for 3-5 minutes to allow the probe to access the intracellular space.[13][14]

-

Washing: Wash the cells two to three times with PBS.

-

Staining: Dilute the Rhodamine Phalloidin stock solution to its working concentration (typically 1:100 to 1:1000) in a buffer containing 1% BSA.[13] Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[4][13]

-

Final Washes: Rinse the cells two to three times with PBS to remove unbound phalloidin conjugate.[14]

-

Mounting: Mount the coverslip onto a microscope slide using a mounting medium, preferably one containing an anti-bleaching agent.

-

Visualization: Image the stained F-actin using a fluorescence microscope equipped with appropriate filters for rhodamine (Excitation/Emission ~540/565 nm).

Conclusion

Rhodamine Phalloidin's robust mechanism of action, centered on the high-affinity binding and stabilization of F-actin, makes it an indispensable probe in scientific research. Its ability to prevent depolymerization and promote polymerization allows for the high-contrast, specific visualization of actin cytoskeletal structures. The quantitative data and standardized protocols associated with its use ensure reproducible and reliable results, cementing its role in studies of cell morphology, motility, and the intricate dynamics of the cytoskeleton.

References

- 1. アクチン染色用ファイロジン | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Phalloidin - Wikipedia [en.wikipedia.org]

- 3. biotium.com [biotium.com]

- 4. content.abcam.com [content.abcam.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phalloidin enhances actin assembly by preventing monomer dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Influence of Phalloidin on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of phalloidin on both the nucleation and the elongation phase of actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of action of phalloidin on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction of actin with phalloidin: polymerization and stabilization of F-actin [pubmed.ncbi.nlm.nih.gov]

- 12. What does rhodamine phalloidin do? | AAT Bioquest [aatbio.com]

- 13. genecopoeia.com [genecopoeia.com]

- 14. angelfire.com [angelfire.com]

- 15. researchgate.net [researchgate.net]

Visualizing the Cellular Skeleton: An In-depth Technical Guide to Rhodamine Phalloidin for Actin Filament Visualization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Rhodamine Phalloidin (B8060827), a powerful fluorescent probe for the visualization of filamentous actin (F-actin) in cells. We will delve into the underlying principles of its mechanism, provide detailed experimental protocols, and explore its application in studying key signaling pathways that regulate the actin cytoskeleton.

Core Principles of Rhodamine Phalloidin

Rhodamine Phalloidin is a conjugate of two molecules: Rhodamine and Phalloidin. Phalloidin is a bicyclic peptide toxin isolated from the Amanita phalloides "death cap" mushroom.[1] It exhibits a high, selective affinity for F-actin, the polymerized form of actin that constitutes the microfilaments of the cytoskeleton.[2] Phalloidin binding stabilizes actin filaments by preventing their depolymerization.[3]

The rhodamine moiety is a fluorescent dye that is covalently linked to the phalloidin molecule. This fluorophore allows for the direct visualization of F-actin using fluorescence microscopy. Rhodamine Phalloidin is typically used on fixed and permeabilized cells, as it is not cell-permeant.[4]

Mechanism of Action at a Glance:

-

Fixation & Permeabilization: The cell membrane is fixed, typically with formaldehyde (B43269), and then permeabilized with a detergent like Triton X-100. This creates pores in the membrane, allowing the Rhodamine Phalloidin conjugate to enter the cell.[5]

-

Specific Binding: Once inside the cell, the phalloidin component of the conjugate binds with high specificity to the grooves of F-actin filaments.[6]

-

Fluorescent Visualization: The rhodamine dye, now localized to the actin filaments, can be excited by a specific wavelength of light, and its emission can be captured by a fluorescence microscope, revealing the intricate network of the actin cytoskeleton.

Quantitative Data and Properties

For reproducible and quantitative imaging, understanding the properties of Rhodamine Phalloidin is crucial. The following tables summarize key quantitative data.

| Property | Value | Reference |

| Excitation Maximum | ~540-546 nm | |

| Emission Maximum | ~565-575 nm | |

| Molar Extinction Coefficient | 80,000 cm⁻¹M⁻¹ (at 545 nm) | [7] |

| Molecular Weight | ~1250 g/mol | [7] |

Table 1: Spectroscopic and Physical Properties of Rhodamine Phalloidin.

| Parameter | Recommended Range | Notes | Reference |

| Working Concentration | 1:100 to 1:1000 dilution of stock | Dependent on cell type and experimental conditions. | [5] |

| Incubation Time | 20 - 90 minutes | Optimization may be required. | [5] |

| Fixative | 3.7-4% Methanol-free Formaldehyde | Methanol (B129727) can disrupt actin morphology. | [8] |

| Permeabilization Agent | 0.1-0.5% Triton X-100 in PBS | [9] |

Table 2: Typical Experimental Parameters for Rhodamine Phalloidin Staining.

Detailed Experimental Protocol: Staining of Mammalian Cells

This protocol provides a general guideline for staining F-actin in cultured mammalian cells using Rhodamine Phalloidin.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Methanol-free Formaldehyde (3.7-4%)

-

Triton X-100

-

Bovine Serum Albumin (BSA)

-

Rhodamine Phalloidin stock solution (e.g., in methanol or DMSO)

-

Mounting medium with antifade reagent

-

Glass coverslips and microscope slides

Procedure:

-

Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

-

Washing: Gently wash the cells twice with pre-warmed PBS.

-

Fixation: Fix the cells with 3.7-4% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.[8]

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.[9]

-

Washing: Wash the cells twice with PBS.

-

Blocking (Optional): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.[8]

-

Staining: Dilute the Rhodamine Phalloidin stock solution to the desired working concentration (e.g., 1:500) in PBS containing 1% BSA. Incubate the cells with the staining solution for 30-60 minutes at room temperature in the dark.[9]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.

-

Imaging: Visualize the stained actin filaments using a fluorescence microscope with appropriate filters for rhodamine (TRITC filter cube).[1]

Visualizing Signaling Pathways with Rhodamine Phalloidin

Rhodamine Phalloidin is an indispensable tool for studying signaling pathways that modulate the actin cytoskeleton. Changes in cell morphology, motility, and adhesion, which are often readouts of these pathways, can be directly visualized by observing the organization of F-actin.

Rho GTPase Signaling

The Rho family of small GTPases (including Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton.[10] Their activation by various upstream signals leads to the formation of distinct actin structures. Rhodamine Phalloidin staining can reveal these changes:

-

Rho activation: Leads to the formation of contractile actin-myosin stress fibers.[6]

-

Rac activation: Induces the formation of lamellipodia and membrane ruffles.[10]

-

Cdc42 activation: Promotes the formation of filopodia.[10]

WASp-Arp2/3 Pathway: Branched Actin Networks

The Wiskott-Aldrich syndrome protein (WASP) and the Arp2/3 complex are key players in the formation of branched actin networks, which are crucial for processes like cell motility and endocytosis.[11][12]

-

Activation: Signaling molecules, such as Cdc42, activate WASp.[12]

-

Recruitment: Activated WASp recruits and activates the Arp2/3 complex.[13]

-

Nucleation: The activated Arp2/3 complex binds to the side of an existing actin filament and initiates the growth of a new "daughter" filament at a 70-degree angle, creating a branched network.[12]

Rhodamine Phalloidin staining can visualize these dense, branched actin networks at the leading edge of migrating cells.

Formin-Mediated Actin Nucleation: Linear Actin Filaments

Formins are a family of proteins that nucleate and promote the elongation of unbranched actin filaments.[3] They are involved in the formation of structures like stress fibers, filopodia, and the contractile ring during cytokinesis.

-

Activation: Formins are often activated by Rho GTPases.

-

Nucleation: The formin dimer captures two actin monomers to initiate a new filament.

-

Elongation: The formin remains associated with the fast-growing (barbed) end of the actin filament, processively adding new actin monomers.[3]

Rhodamine Phalloidin allows for the visualization of these long, unbranched actin filaments generated by formins.

Conclusion

Rhodamine Phalloidin remains a cornerstone technique in cell biology and drug discovery for its simplicity, specificity, and the detailed visualization it provides of the actin cytoskeleton. By understanding its properties and employing standardized protocols, researchers can gain valuable insights into the intricate regulation of cellular architecture and dynamics. This guide provides a solid foundation for the effective use of Rhodamine Phalloidin in your research endeavors.

References

- 1. comparativephys.ca [comparativephys.ca]

- 2. Three-color single molecule imaging shows WASP detachment from Arp2/3 complex triggers actin filament branch formation | eLife [elifesciences.org]

- 3. Mechanisms of formin-mediated actin assembly and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]

- 5. Phalloidin staining protocol | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. Phalloidin-PAINT: Enhanced quantitative nanoscale imaging of F-actin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genecopoeia.com [genecopoeia.com]

- 9. angelfire.com [angelfire.com]

- 10. Regulation of Rho and Rac Signaling to the Actin Cytoskeleton by Paxillin during Drosophila Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cytomorpholab.com [cytomorpholab.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Pathway of actin filament branch formation by Arp2/3 complex revealed by single-molecule imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Phalloidin Toxins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin, is a member of the phallotoxin family, isolated from the deadly Amanita phalloides mushroom, commonly known as the death cap.[1][2] While notorious for its toxicity, primarily targeting the liver, phalloidin has become an indispensable tool in cell biology and biomedical research.[1][3] Its high affinity and specific binding to filamentous actin (F-actin) have enabled researchers to visualize and study the intricate dynamics of the actin cytoskeleton.[1][2][4] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental methodologies associated with phalloidin, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Milestones

The journey of phalloidin from a deadly toxin to a powerful research tool is a fascinating chapter in the history of biochemistry.

The Isolation and Crystallization of Phalloidin

In 1937, German chemists Feodor Lynen and Ulrich Wieland successfully isolated and crystallized phalloidin from the Amanita phalloides mushroom.[1] This was a significant achievement, as it was one of the first cyclic peptides to be discovered.[1] Their work laid the foundation for understanding the chemical nature of the toxins responsible for the lethal effects of the death cap mushroom.

Elucidation of the Chemical Structure

The chemical structure of phalloidin was a complex puzzle that took several years to solve. A key breakthrough came in 1955 when Wieland and Schön elucidated the amino acid sequence of desulfurized phalloidin using Edman degradation.[1] The complete bicyclic structure, featuring an unusual tryptathionine bridge between a cysteine and a tryptophan residue, was later determined. This unique structural feature is crucial for its biological activity.[1]

Unraveling the Mechanism of Action

The primary toxic effect of phalloidin is its remarkable ability to bind with high affinity and specificity to filamentous actin (F-actin).[1][5][6] It stabilizes F-actin by preventing its depolymerization, thus disrupting the dynamic equilibrium of the actin cytoskeleton, which is essential for numerous cellular processes, including cell motility, division, and maintenance of cell shape.[1][5] Phalloidin binds at the interface between F-actin subunits, effectively locking them together.[1][5]

Phalloidin as a Tool in Research

The high specificity of phalloidin for F-actin was quickly recognized as a valuable asset for research. The development of fluorescently labeled phalloidin derivatives in the late 1970s revolutionized the study of the actin cytoskeleton.[4] These fluorescent conjugates allow for the direct visualization of F-actin in fixed and permeabilized cells with high resolution and contrast, making it a superior tool compared to antibody-based methods.[1][4]

Quantitative Data on Phalloidin

A summary of the key quantitative data related to phalloidin's toxicity and its interaction with actin is presented in the tables below.

Table 1: Toxicity Data for Phalloidin

| Parameter | Value | Species | Route of Administration | Reference |

| LD50 | 2 mg/kg | Mouse | Intraperitoneal (IP) | [1] |

| LD50 | 1 mg/kg | Rat | Intraperitoneal (IP) | [7] |

Table 2: Binding Kinetics and Affinity of Phalloidin and its Derivatives to Actin

| Ligand | Actin Species | Association Rate Constant (k+) (M⁻¹s⁻¹) | Dissociation Rate Constant (k-) (s⁻¹) | Dissociation Equilibrium Constant (Kd) (nM) | Reference |

| Phalloidin | Rabbit Muscle | 1.7 x 10⁵ | - | ~2.1 | [8][9] |

| Rhodamine-Phalloidin | Rabbit Muscle | 2.9 x 10⁴ | - | - | [8] |

| Rhodamine-Phalloidin | Acanthamoeba castellanii | 3.4 x 10⁴ | - | - | [8] |

| Rhodamine-Phalloidin | Saccharomyces cerevisiae | 5.1 x 10⁴ | - | - | [8] |

| Rhodamine-Phalloidin | Arp2/3 complex | - | - | 67 ± 16 | [10] |

| Unlabeled Phalloidin | Arp2/3 complex | - | - | 25 ± 4 | [10] |

| Rhodamine-Phalloidin | hWASp-VCA | - | - | 110 ± 24 | [10] |

Key Experimental Protocols

This section details the methodologies for pivotal experiments in the history of phalloidin research.

Isolation and Crystallization of Phalloidin (Conceptual Protocol based on historical accounts)

-

Extraction: Fresh or dried Amanita phalloides mushrooms would be homogenized and extracted with a suitable solvent, likely an alcohol-water mixture, to solubilize the toxins.

-

Purification: The crude extract would then undergo a series of purification steps to separate phalloidin from other components. These steps could have included:

-

Solvent-solvent partitioning: To separate compounds based on their differential solubility in immiscible solvents.

-

Precipitation: To selectively precipitate either the desired compound or impurities by changing solvent composition or temperature.

-

Early forms of chromatography: While modern chromatography was not yet developed, rudimentary forms of adsorption chromatography might have been employed.

-

-

Crystallization: The purified phalloidin solution would be concentrated, and conditions would be adjusted (e.g., by slow evaporation of the solvent or addition of a non-solvent) to induce the formation of crystals. The purity of the crystalline phalloidin could then be assessed by its melting point and other physical properties.

Amino Acid Sequencing by Edman Degradation (General Protocol)

The determination of the amino acid sequence of desulfurized phalloidin by Wieland and Schön in 1955 utilized the Edman degradation method.[1] This technique sequentially removes one amino acid at a time from the N-terminus of a peptide.

-

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC reacts with the free N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.

-

Cleavage: The PTC-peptide is then treated with a strong acid (e.g., trifluoroacetic acid). This cleaves the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.

-

Conversion and Identification: The thiazolinone derivative is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid. The specific PTH-amino acid is then identified using techniques like chromatography.

-

Repetition: The remaining peptide, now one amino acid shorter, can be subjected to another cycle of Edman degradation to identify the next amino acid in the sequence.

Fluorescent Staining of F-Actin in Fixed Cells (A Representative Modern Protocol)

The use of fluorescently labeled phalloidin is a cornerstone of modern cell biology. The following is a general protocol for staining F-actin in cultured cells.

-

Cell Culture and Fixation:

-

Grow cells on sterile glass coverslips in a petri dish.

-

Wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Incubate the fixed cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes at room temperature. This allows the phalloidin conjugate to enter the cells.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare the fluorescent phalloidin staining solution by diluting the stock solution in PBS containing a blocking agent (e.g., 1% bovine serum albumin) to the recommended concentration (typically in the nanomolar range).

-

Incubate the permeabilized cells with the staining solution for 20-60 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the cells three times with PBS to remove unbound phalloidin conjugate.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the stained F-actin using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.

-

Total Synthesis of a Phalloidin Analog ([Ala⁷]-Phalloidin) via Solid-Phase Synthesis

The total synthesis of phalloidin and its analogs has been a significant challenge due to its complex bicyclic structure. A solid-phase approach for the synthesis of [Ala⁷]-phalloidin was reported by Anderson et al. in 2005.[2][5] This method involves building the peptide chain on a solid support, which simplifies the purification process.

-

Preparation of Building Blocks: Synthesize the necessary orthogonally protected amino acid monomers in solution.

-

Solid-Phase Peptide Synthesis:

-

Attach the first amino acid to a solid resin support.

-

Sequentially add the remaining amino acids to the growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols, which involve cycles of deprotection and coupling reactions.

-

-

First Macrocyclization: Perform the first on-resin cyclization to form the monocyclic peptide.

-

Second Macrocyclization (Tryptathionine Bridge Formation): Execute the second on-resin cyclization to form the characteristic tryptathionine bridge between the tryptophan and cysteine residues.

-

Cleavage from Resin: Cleave the bicyclic peptide from the solid support.

-

Purification and Characterization: Purify the final product using techniques like high-performance liquid chromatography (HPLC) and characterize its structure using mass spectrometry and NMR spectroscopy.

Visualizations

Diagram 1: Timeline of Phalloidin Discovery and Key Developments

References

- 1. Phalloidin - Wikipedia [en.wikipedia.org]

- 2. A solid-phase approach to the phallotoxins: total synthesis of [Ala7]-phalloidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Manual Edman Degradation of Proteins and Peptides | Springer Nature Experiments [experiments.springernature.com]

- 4. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]

- 5. Collection - A Solid-Phase Approach to the Phallotoxins:â Total Synthesis of [Ala7]-Phalloidin - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 6. Kinetics and thermodynamics of phalloidin binding to actin filaments from three divergent species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. westliberty.edu [westliberty.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pollardlab.yale.edu [pollardlab.yale.edu]

- 10. Influence of Phalloidin on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

The Principle of F-actin Staining with Rhodamine Phalloidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles behind filamentous actin (F-actin) staining using Rhodamine Phalloidin (B8060827). It details the molecular mechanism, quantitative binding characteristics, and a comprehensive experimental protocol for visualizing the actin cytoskeleton, a critical component in cell structure, motility, and signaling.

Core Principle of F-actin Staining

The visualization of the actin cytoskeleton is fundamental to cell biology. Rhodamine Phalloidin is a high-affinity probe used to selectively label F-actin in fixed and permeabilized cells.[1] The staining principle relies on the specific interaction between two key components: the phalloidin toxin and the rhodamine fluorophore.

-

Phalloidin: A bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides "death cap" mushroom.[2] Phalloidin exhibits a very high affinity and specificity for filamentous actin (F-actin). It binds at the interface between adjacent actin subunits in the filament, effectively stabilizing the structure by preventing depolymerization.[3][4] Crucially, phalloidin does not bind to monomeric globular actin (G-actin), ensuring that only filamentous structures are visualized.[2] This high specificity for F-actin makes it a reliable tool for detecting these structures across a wide range of species, including animals and plants.

-

Rhodamine: A fluorescent dye (fluorophore) that is chemically conjugated to the phalloidin molecule.[1] Rhodamine is a red-orange fluorescent dye that, when excited by light of a specific wavelength, emits light at a longer wavelength.[4][5] This fluorescence allows for the direct visualization of the F-actin network using a fluorescence microscope. Rhodamine labels are also known for being more resistant to photobleaching compared to some other fluorophores, which is advantageous for imaging fine structures that may require longer exposure times.[6][7]

The combined molecule, Rhodamine Phalloidin, therefore acts as a specific and stable fluorescent probe for F-actin. Because the conjugate is not permeable to live cell membranes, the cells must first be fixed and permeabilized to allow the probe to access the cytoskeleton.[1][8]

References

- 1. What does rhodamine phalloidin do? | AAT Bioquest [aatbio.com]

- 2. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - HU [thermofisher.com]

- 3. pollardlab.yale.edu [pollardlab.yale.edu]

- 4. Rhodamine Phalloidin Reagent. F-actin stain. (ab235138) | Abcam [abcam.com]

- 5. genecopoeia.com [genecopoeia.com]

- 6. Labeling cytoskeletal F-actin with rhodamine phalloidin or fluorescein phalloidin for imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. yeasenbio.com [yeasenbio.com]

An In-depth Technical Guide to the Fluorescence Properties of Rhodamine Phalloidin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core fluorescence properties of Rhodamine Phalloidin (B8060827), a widely used probe for visualizing filamentous actin (F-actin) in cells. Understanding these characteristics is crucial for designing and interpreting fluorescence microscopy experiments, particularly in the context of cytoskeletal research and drug development targeting actin dynamics.

Core Fluorescence Properties

Rhodamine Phalloidin is a conjugate of phalloidin, a bicyclic peptide from the Amanita phalloides mushroom, and a tetramethylrhodamine (B1193902) (TRITC) fluorophore.[1][2] This conjugation allows for the highly specific and stable labeling of F-actin, enabling its visualization with fluorescence microscopy.[1][2]

Spectral Properties

The fluorescence of Rhodamine Phalloidin is characterized by its excitation and emission spectra. The peak excitation and emission wavelengths are crucial for selecting appropriate filter sets and laser lines in fluorescence microscopy to maximize signal and minimize crosstalk.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~540-546 nm | [1][3][4] |

| Emission Maximum (λem) | ~565-575 nm | [1][3][4] |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ at 545 nm | [1][4] |

| Quantum Yield (Φ) | Not explicitly reported for the conjugate. The related fluorophore, Rhodamine B, has a quantum yield of approximately 0.31 in water. The quantum yield of Rhodamine 6G in ethanol (B145695) is reported to be around 0.95. The fluorescence of Rhodamine Phalloidin is known to be bright and stable.[2] | |

| Molecular Weight | ~1231.4 g/mol | [4] |

Photostability and Environmental Effects

Rhodamine Phalloidin is considered to be more photostable than its fluorescein (B123965) (FITC)-conjugated counterpart, making it suitable for imaging applications that require longer exposure times.[1] However, like all fluorophores, it is susceptible to photobleaching under intense illumination. The choice of mounting medium can also influence photostability and the fluorescence signal. Antifade reagents are recommended to minimize photobleaching during imaging.[5][6][7]

The solvent environment can affect the fluorescence properties of rhodamine dyes. While specific quantitative data for Rhodamine Phalloidin is limited, studies on related rhodamine dyes have shown that solvent polarity can influence absorption and emission spectra.[8] Mounting media with a refractive index matched to that of the immersion oil can also improve signal intensity, especially in z-stack imaging.[8]

Mechanism of Action and Binding Properties

Phalloidin binds with high affinity and specificity to the grooves between actin subunits in filamentous F-actin.[1] It does not bind to monomeric G-actin. This binding stabilizes the actin filaments by preventing their depolymerization.[9] The dissociation constant (Kd) for the actin-phalloidin complex is in the nanomolar range, indicating a very tight and stable interaction.[1] The binding of Rhodamine Phalloidin to F-actin has been shown to enhance its fluorescence.[10]

Experimental Protocols

Accurate and reproducible staining with Rhodamine Phalloidin requires careful sample preparation. The following are generalized protocols for staining adherent cells. Optimization may be required for specific cell types and experimental conditions.

Standard Staining Protocol for Adherent Cells

This protocol is a widely used method for fixing and permeabilizing cells prior to staining.

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol-free Formaldehyde (B43269) (3.7% in PBS)

-

Permeabilization Buffer (0.1% Triton X-100 in PBS)

-

Bovine Serum Albumin (BSA)

-

Rhodamine Phalloidin stock solution (e.g., in methanol (B129727) or DMSO)

-

Antifade mounting medium

Procedure:

-

Wash: Gently wash the cells twice with pre-warmed PBS.[2]

-

Fixation: Fix the cells with 3.7% methanol-free formaldehyde in PBS for 10 minutes at room temperature.[2]

-

Wash: Wash the cells two or more times with PBS.[2]

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3 to 5 minutes.[2]

-

Wash: Wash the cells two or more times with PBS.[2]

-

Blocking (Optional but Recommended): To reduce nonspecific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.[2]

-

Staining: Dilute the Rhodamine Phalloidin stock solution to the desired working concentration in PBS (often containing 1% BSA). Incubate the cells with the staining solution for 20-40 minutes at room temperature in the dark.[2][4]

-

Wash: Wash the cells two or more times with PBS to remove unbound probe.[2][4]

-

Mounting: Mount the coverslip with an antifade mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filter sets for TRITC (e.g., excitation ~540/25 nm, emission ~605/55 nm).

One-Step Fixation, Permeabilization, and Staining Protocol

This is a more rapid procedure, though it may require more optimization.

Materials:

-

Lysopalmitoylphosphatidylcholine

-

Methanol-free Formaldehyde (3.7%)

-

Rhodamine Phalloidin

-

Buffer (e.g., PBS)

Procedure:

-

Prepare a 1 mL solution containing 50 to 100 µg/mL lysopalmitoylphosphatidylcholine and 3.7% formaldehyde.[2]

-

Add 5–10 units of Rhodamine Phalloidin to the solution.[2]

-

Place this staining solution on the cells and incubate for 20 minutes at 4°C.[2]

-

Rapidly wash the cells three times with buffer.[2]

-

Mount the coverslip and view.[2]

Visualizations

Rhodamine Phalloidin Staining Workflow

Caption: Standard experimental workflow for staining F-actin with Rhodamine Phalloidin.

F-Actin's Role in Rho GTPase Signaling

Rhodamine Phalloidin is a critical tool for visualizing the dynamic rearrangements of the actin cytoskeleton that are regulated by signaling pathways, such as those involving the Rho family of small GTPases.

Caption: Simplified Rho GTPase signaling pathway leading to actin cytoskeleton rearrangement.

Conclusion

Rhodamine Phalloidin remains a cornerstone tool for visualizing F-actin due to its high specificity, affinity, and favorable fluorescence properties. A thorough understanding of its spectral characteristics, photostability, and the appropriate experimental protocols is paramount for obtaining high-quality, reproducible data in research and drug development. This guide provides the foundational knowledge for the effective application of Rhodamine Phalloidin in studying the intricate dynamics of the actin cytoskeleton.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. genecopoeia.com [genecopoeia.com]

- 3. Rhodamine Phalloidin Reagent. F-actin stain. (ab235138) | Abcam [abcam.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. vectorlabs.com [vectorlabs.com]

- 8. 3,3′-thiodipropanol as a versatile refractive index-matching mounting medium for fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microquantification of cellular and in vitro F-actin by rhodamine phalloidin fluorescence enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fluorescent Phalloidin Conjugates for F-Actin Visualization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for utilizing fluorescent phalloidin (B8060827) conjugates to visualize filamentous actin (F-actin) in cellular and tissue samples. From the fundamental mechanism of action to detailed experimental protocols and troubleshooting, this document serves as a critical resource for obtaining high-quality, reproducible results in cytoskeletal research.

Core Principles of Phalloidin-Based F-Actin Staining

Phalloidin is a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides mushroom, commonly known as the death cap.[1] Its high specificity and strong binding affinity for F-actin make it an invaluable tool in cell biology.[1][2]

Mechanism of Action: Phalloidin selectively binds to the interface between three adjacent actin subunits within the F-actin filament.[3] This binding stabilizes the filament by preventing depolymerization and promoting polymerization by lowering the critical concentration of actin monomers.[1] Importantly, phalloidin does not bind to monomeric G-actin, ensuring specific labeling of filamentous structures.[4]

Fluorescent Conjugation: For visualization via fluorescence microscopy, phalloidin is covalently linked to a fluorophore. A wide array of fluorescent dyes are available, offering a broad spectrum of excitation and emission wavelengths to accommodate multicolor imaging experiments.[5][6] The choice of fluorophore can significantly impact the brightness and photostability of the signal.[5][7]

Quantitative Data on Fluorescent Phalloidin Conjugates

The selection of a fluorescent phalloidin conjugate is a critical step that depends on the specific experimental setup, including the available microscope filters and the need for multiplexing with other fluorescent probes. The following table summarizes key quantitative parameters for several commonly used fluorescent phalloidin conjugates.

| Fluorophore Conjugate | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Relative Photostability | Key Features |

| Traditional Dyes | |||||

| FITC | 495 | 519 | Moderate | Low | Prone to photobleaching. |

| TRITC/Rhodamine | 557 | 576 | Moderate | Moderate | Good for multiplexing with green fluorophores.[6] |

| Modern Dyes | |||||

| Alexa Fluor 488 | 495 | 519 | High | High | Bright and photostable alternative to FITC.[3] |

| Alexa Fluor 568 | 578 | 603 | High | High | Excellent for red channel imaging.[6] |

| Alexa Fluor 647 | 650 | 668 | Very High | High | Ideal for far-red imaging and super-resolution microscopy.[8] |

| iFluor 488 | 491 | 516 | High | High | Comparable performance to Alexa Fluor dyes.[5] |

| CF® Dyes (e.g., CF®488A) | 490 | 515 | Very High | Very High | Superior brightness and photostability.[7] |

| ActinBrite™ Dyes | Varies | Varies | High | Very High | Engineered for enhanced binding affinity and long-term signal stability.[9] |

Note: Relative brightness and photostability are general comparisons and can be influenced by experimental conditions.

Experimental Protocols

Accurate and reproducible F-actin staining with fluorescent phalloidin conjugates requires careful sample preparation. The following are detailed methodologies for common sample types.

Staining Adherent Cells

This protocol is suitable for cells grown on coverslips or in culture dishes.

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol-free Formaldehyde (B43269) (3-4% in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[10]

-

Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Fluorescent Phalloidin Conjugate Stock Solution (in DMSO or methanol)

-

Staining Solution (diluted fluorescent phalloidin in Blocking Buffer)

-

Antifade Mounting Medium

Procedure:

-

Wash: Gently wash the cells two to three times with pre-warmed PBS.[11]

-

Fixation: Fix the cells with 3-4% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.[5][12] Methanol-based fixatives are not recommended as they can disrupt the actin cytoskeleton.[13]

-

Wash: Wash the cells two to three times with PBS.

-

Permeabilization: Permeabilize the cells with Permeabilization Buffer for 5-10 minutes at room temperature.[4][10] This step is crucial for allowing the phalloidin conjugate to access the intracellular F-actin.

-

Wash: Wash the cells two to three times with PBS.

-

Blocking (Optional but Recommended): Incubate the cells with Blocking Buffer for 20-30 minutes at room temperature to reduce non-specific background staining.[11]

-

Staining: Dilute the fluorescent phalloidin conjugate to its working concentration (typically 1:100 to 1:1000) in Blocking Buffer.[3] Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.[5][11]

-

Wash: Wash the cells two to three times with PBS.

-

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Staining Suspension Cells

For non-adherent cells, centrifugation steps are required between each solution change.

Procedure:

-

Harvest cells and centrifuge at a low speed to form a pellet.

-

Discard the supernatant and gently resuspend the cells in pre-warmed PBS.

-

Repeat the centrifugation and washing steps twice.

-

Resuspend the cell pellet in 3-4% methanol-free formaldehyde and fix for 10-20 minutes.

-

Centrifuge and wash with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 5-10 minutes.

-

Centrifuge and wash with PBS.

-

Resuspend the cells in the fluorescent phalloidin staining solution and incubate for 20-60 minutes.

-

Centrifuge and wash with PBS.

-

Resuspend the cells in a small volume of PBS or mounting medium for analysis (e.g., by flow cytometry or by mounting on a slide).

Staining Tissue Sections

Staining F-actin in tissue sections can be more challenging due to the complex architecture and potential for high background.

Considerations:

-

Fixation: Perfusion with paraformaldehyde is often preferred for preserving tissue integrity.

-

Sectioning: Frozen sections (cryosections) generally yield better results for phalloidin staining than paraffin-embedded sections. The solvents used in paraffin (B1166041) embedding can disrupt F-actin structure.[14]

-

Permeabilization: A longer permeabilization step or a higher concentration of detergent may be necessary.

Procedure (for Cryosections):

-

Bring cryosections to room temperature.

-

Fix with 3-4% methanol-free formaldehyde for 15-20 minutes.

-

Wash three times with PBS.

-

Permeabilize with 0.2-0.5% Triton X-100 in PBS for 10-15 minutes.

-

Wash three times with PBS.

-

Block with a suitable blocking buffer (e.g., containing serum from the secondary antibody host species if performing co-immunofluorescence) for 30-60 minutes.

-

Incubate with the fluorescent phalloidin staining solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Mount with an antifade mounting medium.

Mandatory Visualizations

Phalloidin-F-Actin Binding Mechanism

Caption: Phalloidin binds at the interface of actin monomers, stabilizing the filament.

Experimental Workflow for Fluorescent Phalloidin Staining

Caption: A stepwise workflow for fluorescent phalloidin staining of biological samples.

Troubleshooting Guide for Phalloidin Staining

Caption: A logical guide to troubleshooting common issues in phalloidin staining.

Controls and Validation

To ensure the specificity of F-actin staining, appropriate controls should be included in experiments.

-

Unlabeled Phalloidin Control: Pre-incubating the fixed and permeabilized sample with a high concentration of unlabeled phalloidin before adding the fluorescent conjugate should significantly reduce or eliminate the fluorescent signal.[5] This confirms that the fluorescent signal is due to specific binding to the F-actin sites.

-

Secondary Antibody Control (for multiplexing): When co-staining with antibodies, a control sample stained only with the fluorescent phalloidin and the secondary antibody (without the primary antibody) should be included to check for non-specific binding of the secondary antibody.

-

Autofluorescence Control: An unstained sample should be imaged using the same settings as the stained samples to assess the level of endogenous autofluorescence.

By adhering to these principles, protocols, and troubleshooting guidelines, researchers can effectively utilize fluorescent phalloidin conjugates to generate high-quality, publication-ready images of the actin cytoskeleton, advancing our understanding of cellular structure and function.

References

- 1. Quantitative comparison of fluorescent proteins using protein nanocages in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]

- 3. Phalloidin staining protocol | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]

- 6. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. biotium.com [biotium.com]

- 8. Phalloidin-PAINT: Enhanced quantitative nanoscale imaging of F-actin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biotium Launches New Phalloidin Conjugates with Extended F-actin Staining Stability for Greater Imaging Flexibility | The Scientist [the-scientist.com]

- 10. biotium.com [biotium.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. yeasenbio.com [yeasenbio.com]

- 13. cohesionbio.com [cohesionbio.com]

- 14. Why don't I see fluorescence signal of phalloidin conjugates in my paraffin fixed tissue? | AAT Bioquest [aatbio.com]

An In-Depth Technical Guide to Rhodamine Phalloidin for Studying Cellular Morphology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Rhodamine Phalloidin (B8060827), a high-affinity probe for filamentous actin (F-actin), and its application in the detailed analysis of cellular morphology. We will delve into its mechanism of action, provide detailed experimental protocols, and explore its use in the context of relevant cell signaling pathways.

Introduction to Rhodamine Phalloidin

Rhodamine Phalloidin is a fluorescent conjugate used extensively in cell biology to visualize and quantify F-actin within the cytoskeleton. It consists of phalloidin, a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, covalently linked to rhodamine, a red-orange fluorescent dye. Phalloidin exhibits a high binding affinity for F-actin, preventing its depolymerization and stabilizing the filaments. This property, combined with the bright and relatively photostable fluorescence of rhodamine, makes it an exceptional tool for high-resolution imaging of the actin cytoskeleton in fixed and permeabilized cells. The study of the actin cytoskeleton is crucial as it plays a fundamental role in various cellular processes, including cell motility, division, and the maintenance of cell shape.

Mechanism of Action

Phalloidin binds specifically at the interface between F-actin subunits, effectively locking them together. This binding action stabilizes the actin filaments by significantly reducing the rate constant for the dissociation of actin monomers from the filament ends. Consequently, this prevents the natural depolymerization process of F-actin. The rhodamine fluorophore, once excited by an appropriate light source, emits a fluorescent signal that allows for the direct visualization of the F-actin network within the cell using fluorescence microscopy.

Mechanism of Rhodamine Phalloidin binding to F-actin.

Quantitative Data

The following tables summarize the key quantitative parameters of Rhodamine Phalloidin.

Table 1: Spectral Properties

| Property | Wavelength (nm) | Reference |

| Excitation (Max) | ~540-546 | [1] |

| Emission (Max) | ~565-575 | [1] |

Table 2: Binding Affinity

The dissociation constant (Kd) is a measure of the binding affinity between Rhodamine Phalloidin and F-actin. Lower Kd values indicate higher affinity. The reported values can vary based on experimental conditions and the species from which the actin is derived.

| Parameter | Value (nM) | Species/Conditions | Reference |

| Dissociation Constant (Kd) | 17 | Rabbit Skeletal Muscle Actin (Kinetic Measurement) | [2] |

| Apparent Dissociation Constant (Kd) | 116 | Rabbit Skeletal Muscle Actin (Equilibrium Measurement) | [2] |

| Dissociation Constant (Kd) | 25-70 | Bovine Arp2/3 Complex | [3] |

| Dissociation Constant (Kd) | Varies | Rabbit muscle, Acanthamoeba castellanii, Saccharomyces cerevisiae | [4] |

Note: The discrepancy between kinetic and equilibrium measurements for rabbit skeletal muscle actin is attributed to filament depolymerization at low actin concentrations in equilibrium samples.[2]

Table 3: Recommended Staining Concentrations

The optimal concentration of Rhodamine Phalloidin can vary depending on the cell type and experimental conditions. It is always recommended to perform a titration to determine the optimal concentration for your specific application.

| Application | Recommended Concentration | Reference |

| Staining Cultured Cells | 1:100 to 1:1000 dilution of stock solution | |

| General Use | 5 µL of methanolic stock solution in 200 µL PBS | [5] |

| One unit per slide | Equivalent to 5 µL of a 6.6 µM methanolic stock solution | [5] |

Experimental Protocols

This section provides a detailed, generalized protocol for staining F-actin in cultured cells using Rhodamine Phalloidin.

References

- 1. researchgate.net [researchgate.net]

- 2. Transient kinetic analysis of rhodamine phalloidin binding to actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of Phalloidin on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics and thermodynamics of phalloidin binding to actin filaments from three divergent species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. genecopoeia.com [genecopoeia.com]

Methodological & Application

Application Notes and Protocols for Rhodamine Phalloidin Staining of Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine Phalloidin (B8060827) is a fluorescent conjugate used for staining filamentous actin (F-actin) in cells.[1] Phalloidin, a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, binds with high affinity and specificity to F-actin, preventing its depolymerization.[2] When conjugated to rhodamine, a red-orange fluorescent dye, it allows for the visualization of the actin cytoskeleton using fluorescence microscopy.[2] This technique is widely used in cell biology to study cytoskeletal organization, cell shape, motility, and intracellular trafficking in various research areas, including cancer research, neuroscience, and developmental biology.[3]

This document provides a detailed protocol for staining cultured cells with Rhodamine Phalloidin, along with information on reagent preparation, troubleshooting, and quantitative data to guide experimental optimization.

Principle of the Method

The staining procedure involves three main steps:

-

Fixation: Cells are treated with a chemical fixative, typically methanol-free formaldehyde (B43269), to preserve their cellular structure.[3] It is crucial to avoid methanol- or acetone-based fixatives as they can disrupt the actin cytoskeleton.[4][5]

-

Permeabilization: The cell membrane is made permeable to allow the Rhodamine Phalloidin conjugate to enter the cell and bind to F-actin.[3] This is usually achieved using a mild detergent like Triton X-100.[3]

-

Staining: The fixed and permeabilized cells are incubated with the Rhodamine Phalloidin solution, which then binds to the F-actin filaments. After washing away the unbound conjugate, the stained actin cytoskeleton can be visualized under a fluorescence microscope.

Quantitative Data Summary

The optimal conditions for Rhodamine Phalloidin staining can vary depending on the cell type and experimental setup. The following table summarizes key quantitative parameters from various protocols to serve as a starting point for optimization.

| Parameter | Recommended Range | Cell Type/Context | Source |

| Fixative Concentration | 3-4% Paraformaldehyde/Formaldehyde | General cultured cells | [6][7] |

| 1-2% Paraformaldehyde | General cultured cells | [4] | |

| Fixation Time | 10-15 minutes | General cultured cells | [2][4] |

| 30 minutes | Transfected cells | [7] | |

| Permeabilization Agent | 0.1-0.2% Triton X-100 | General cultured cells | [2][4][6] |

| Permeabilization Time | 1-5 minutes | General cultured cells | [4] |

| 10 minutes | Human keratinocytes | [6] | |

| Rhodamine Phalloidin Concentration | 1:100 - 1:1000 dilution of stock | General cultured cells | [3][4] |

| 5 µg/mL | Transfected cells | [7] | |

| Staining Incubation Time | 15-30 minutes | General cultured cells | [4][6] |

| 20-90 minutes | General cultured cells | [3] | |

| 60 minutes | Transfected cells | [7] |

Experimental Protocols

Reagent Preparation

-

Phosphate-Buffered Saline (PBS): Prepare a 1X PBS solution and adjust the pH to 7.4.

-

Fixation Solution (3.7% Formaldehyde in PBS): Prepare fresh from a methanol-free formaldehyde stock. Caution: Formaldehyde is toxic and should be handled in a fume hood.

-

Permeabilization Solution (0.1% Triton X-100 in PBS): Prepare by diluting a stock solution of Triton X-100 in 1X PBS.

-

Blocking Solution (1% BSA in PBS): Dissolve Bovine Serum Albumin (BSA) in 1X PBS. This step is recommended to reduce non-specific background staining.[2]

-

Rhodamine Phalloidin Staining Solution: Dilute the methanolic stock solution of Rhodamine Phalloidin in PBS with 1% BSA to the desired final concentration (e.g., 1:100 to 1:1000).[3][4] Protect the solution from light. Some protocols recommend evaporating the methanol (B129727) from the stock solution before dilution, as methanol can interfere with phalloidin binding.[6]

Staining Protocol for Adherent Cells

This protocol is designed for cells grown on glass coverslips.

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.

-

Wash: Gently wash the cells twice with pre-warmed (37°C) 1X PBS.[2]

-

Fixation: Add the 3.7% formaldehyde solution to the coverslips and incubate for 10-15 minutes at room temperature.[2][4]

-

(Optional) Quench: To reduce autofluorescence from the fixative, you can incubate the cells with 10 mM ethanolamine (B43304) or 0.1 M glycine (B1666218) in PBS for 5 minutes.[4]

-

Permeabilization: Add the 0.1% Triton X-100 solution and incubate for 3-5 minutes at room temperature.[2][3]

-

(Optional) Blocking: To minimize non-specific binding, incubate the cells with 1% BSA in PBS for 20-30 minutes.[2]

-

Staining: Add the Rhodamine Phalloidin staining solution to the coverslips and incubate for 20-60 minutes at room temperature in the dark.[2][3]

-

Wash: Wash the cells two to three times with 1X PBS, for 5 minutes each wash.[3][4]

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one containing an anti-fade agent.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for rhodamine (Excitation/Emission maxima ~546/575 nm).

Signaling Pathways and Experimental Workflows

Caption: Workflow for Rhodamine Phalloidin Staining of Cultured Cells.

Troubleshooting

Common issues encountered during Rhodamine Phalloidin staining and their potential solutions are outlined below.

| Issue | Possible Cause | Suggested Solution |

| Weak or No Signal | - Insufficient dye concentration.[3]- Short incubation time.[3]- Loss of F-actin structure due to improper fixation.[5]- Methanol in the phalloidin stock interfering with binding.[6] | - Optimize Rhodamine Phalloidin concentration and incubation time.- Ensure the use of methanol-free formaldehyde.- Evaporate methanol from the stock solution before use.[6] |

| High Background Staining | - Incomplete washing.- Non-specific binding of the conjugate. | - Increase the number and duration of wash steps.- Include a blocking step with 1% BSA before staining.[2] |

| Altered Cell Morphology | - Harsh permeabilization.- Cells are not healthy. | - Reduce the concentration of Triton X-100 or the incubation time.- Ensure optimal cell culture conditions. Adding serum (2-10%) to the staining and wash solutions can sometimes help.[3] |

| Patchy or Uneven Staining | - Incomplete permeabilization.- Uneven distribution of staining solution. | - Ensure complete coverage of cells with the permeabilization solution.- Gently agitate the staining solution during incubation. |

References

- 1. What does rhodamine phalloidin do? | AAT Bioquest [aatbio.com]

- 2. genecopoeia.com [genecopoeia.com]

- 3. Phalloidin staining protocol | Abcam [abcam.com]

- 4. angelfire.com [angelfire.com]

- 5. Why don't I see fluorescence signal of phalloidin conjugates in my paraffin fixed tissue? | AAT Bioquest [aatbio.com]

- 6. comparativephys.ca [comparativephys.ca]

- 7. 2.10. Phalloidin Staining [bio-protocol.org]

Application Notes and Protocols for Rhodamine Phalloidin in Immunofluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine Phalloidin (B8060827) is a powerful tool in cellular and molecular biology for the visualization of filamentous actin (F-actin), a critical component of the cytoskeleton.[1][2][3] This conjugate consists of two key molecules: Phalloidin, a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, which binds with high affinity and specificity to F-actin, and Rhodamine, a fluorescent dye that allows for the visualization of F-actin under a fluorescence microscope.[3][4] The high affinity of phalloidin for F-actin stabilizes the actin filaments by preventing their depolymerization. This characteristic, combined with the bright and relatively photostable fluorescence of rhodamine, makes Rhodamine Phalloidin an invaluable reagent for studying the organization and dynamics of the actin cytoskeleton in fixed and permeabilized cells and tissue sections.[1] Its use is widespread in fundamental cell biology research, as well as in drug discovery for assessing the effects of compounds on cellular morphology and cytoskeletal integrity.[5]

Principle of Staining

The staining mechanism of Rhodamine Phalloidin relies on the specific and high-affinity binding of the phalloidin moiety to the grooves between actin subunits within a filament. This interaction stabilizes the F-actin structure. The conjugated rhodamine dye, a red-orange fluorophore, allows for the direct visualization of these stained filaments using fluorescence microscopy.[3][4] Because Rhodamine Phalloidin is not cell-permeant, its use is primarily intended for fixed and permeabilized cells.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative data for the effective use of Rhodamine Phalloidin in immunofluorescence microscopy.

Table 1: Spectral Properties and Recommended Filter Sets

| Parameter | Value | Source(s) |

| Excitation Maximum (Ex) | ~540-546 nm | [7] |

| Emission Maximum (Em) | ~565-575 nm | [7] |

| Recommended Filter Set | TRITC / Rhodamine | [8][9][10][11] |

| Excitation Filter | ~532-554 nm | [9] |

| Dichroic Mirror | ~562 nm cut-on | [9] |

| Emission Filter | ~570-613 nm | [9] |

Table 2: Reagent Preparation and Working Concentrations

| Reagent | Stock Concentration | Working Concentration | Notes | Source(s) |

| Rhodamine Phalloidin | 200 units/mL (~6.6 µM) in methanol (B129727) | 1:100 to 1:1000 dilution of stock solution | The optimal dilution should be determined empirically for each cell type and experimental condition. | [12] |

| Formaldehyde (B43269) | 16-37% aqueous solution | 3-4% in PBS | Use methanol-free formaldehyde to best preserve actin filament structure. | [12][13] |

| Permeabilization Agent (e.g., Triton X-100) | 10-20% aqueous solution | 0.1-0.5% in PBS | The concentration and incubation time may need optimization depending on the cell type. | [8][14] |

| Blocking Buffer (optional) | - | 1% BSA in PBS | Can be used to reduce non-specific background staining. | [12][13] |

Experimental Protocols

Standard Protocol for Staining Adherent Cells

This protocol provides a general guideline for staining F-actin in adherent cells grown on coverslips.

Materials:

-

Cells grown on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol-free Formaldehyde, 3-4% in PBS

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

-

Rhodamine Phalloidin stock solution (e.g., 200 units/mL in methanol)

-

Staining Buffer: 1% Bovine Serum Albumin (BSA) in PBS (optional)

-

Antifade mounting medium

-

Microscope slides

Procedure:

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

-

Washing: Gently wash the cells twice with pre-warmed PBS to remove culture medium.[12]

-

Fixation: Fix the cells by incubating them with 3-4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.[12][13]

-

Washing: Wash the cells two to three times with PBS to remove the fixative.[12]

-

Permeabilization: Permeabilize the cells by incubating them with 0.1-0.5% Triton X-100 in PBS for 3-5 minutes at room temperature.[12] This step is crucial for allowing the Rhodamine Phalloidin to enter the cells and bind to F-actin.

-

Washing: Wash the cells two to three times with PBS.

-

(Optional) Blocking: To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes at room temperature.[12]

-

Staining: Dilute the Rhodamine Phalloidin stock solution to the desired working concentration (e.g., 1:100 to 1:1000) in PBS or Staining Buffer. Incubate the cells with the diluted Rhodamine Phalloidin solution for 20-90 minutes at room temperature, protected from light.

-

Washing: Wash the cells two to three times with PBS for 5 minutes each to remove unbound Rhodamine Phalloidin.

-

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope equipped with a suitable filter set for rhodamine (e.g., TRITC filter cube).[8]

One-Step Fixation, Permeabilization, and Staining Protocol

For a more rapid procedure, fixation, permeabilization, and staining can be combined into a single step.

Procedure:

-

Prepare a 1 mL solution containing 3.7% formaldehyde, 50-100 µg/mL lysopalmitoylphosphatidylcholine (as a permeabilizing agent), and 5-10 units of Rhodamine Phalloidin.[6][12]

-

Add this solution to the cells and incubate for 20 minutes at 4°C.[6][12]

Visualizations

Caption: Experimental workflow for Rhodamine Phalloidin staining of F-actin.

Caption: Mechanism of Rhodamine Phalloidin binding to F-actin.

Troubleshooting

Table 3: Common Problems and Solutions

| Problem | Possible Cause(s) | Suggested Solution(s) | Source(s) |

| Weak or No Signal | - Insufficient permeabilization.- Inappropriate filter set.- Photobleaching.- Low concentration of Rhodamine Phalloidin. | - Increase Triton X-100 concentration or incubation time.- Ensure the microscope is equipped with the correct filters for rhodamine.- Minimize exposure to light; use an antifade mounting medium.- Increase the concentration of the staining solution. | [14][16] |

| High Background | - Incomplete washing.- Rhodamine Phalloidin concentration is too high.- Autofluorescence of the sample. | - Increase the number and duration of wash steps.- Optimize the staining solution by titration.- Include a blocking step with BSA. If autofluorescence is suspected, view an unstained sample. | [16][17] |

| Poor Cellular Morphology | - Inappropriate fixation method. | - Use methanol-free formaldehyde. Avoid acetone (B3395972) or methanol fixation as they can disrupt actin filaments. | [12][15][18] |

| Non-specific Staining | - Concentration of Rhodamine Phalloidin is too high. | - Reduce the concentration of the staining solution. | [17] |

Applications in Drug Development and Research

-

Cytoskeletal Rearrangements: Visualize changes in the actin cytoskeleton in response to drug candidates, toxins, or other stimuli.[5]

-

Cell Motility and Migration: Analyze the structure and dynamics of lamellipodia, filopodia, and stress fibers, which are crucial for cell movement.

-

Apoptosis: Observe the characteristic changes in the actin cytoskeleton during programmed cell death.

-

Host-Pathogen Interactions: Study how pathogens manipulate the host cell's actin cytoskeleton for invasion and proliferation.

-

High-Content Screening: Quantify changes in cellular morphology and F-actin distribution across many samples in a high-throughput manner.

Concluding Remarks

Rhodamine Phalloidin is a robust and highly specific probe for labeling F-actin in immunofluorescence microscopy. By following the detailed protocols and considering the quantitative data provided, researchers can achieve high-quality, reproducible images of the actin cytoskeleton. This powerful tool continues to be essential for advancing our understanding of cellular structure and function, and for the development of novel therapeutics that target the cytoskeleton.

References

- 1. Labeling cytoskeletal F-actin with rhodamine phalloidin or fluorescein phalloidin for imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phalloidin Staining of Actin Filaments for Visualization of Muscle Fibers in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selectscience.net [selectscience.net]

- 4. What does rhodamine phalloidin do? | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rhodamine Phalloidin | ISB Server Wahoo [wahoo.cns.umass.edu]

- 8. comparativephys.ca [comparativephys.ca]

- 9. edmundoptics.com [edmundoptics.com]

- 10. Fluorescence Filters | Fluorescence Instruments [iridian.ca]

- 11. Carl Zeiss Microscopy, LLC - Filter Assistant - Overview of filter sets - Filter Set 20 [micro-shop.zeiss.com]

- 12. genecopoeia.com [genecopoeia.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. biocompare.com [biocompare.com]

- 15. angelfire.com [angelfire.com]

- 16. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]

- 17. stjohnslabs.com [stjohnslabs.com]

- 18. Fixation for phalloidin staining - Immunology and Histology [protocol-online.org]

Application Notes: Rhodamine Phalloidin Staining for F-Actin Visualization

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhodamine Phalloidin (B8060827) is a high-affinity probe used for fluorescently labeling filamentous actin (F-actin), a critical component of the cytoskeleton in eukaryotic cells.[1][2] Phalloidin is a bicyclic peptide toxin isolated from the Amanita phalloides "death cap" mushroom.[1][3] It is conjugated to Rhodamine, a red-orange fluorescent dye, enabling the visualization of F-actin structures with high specificity and contrast using fluorescence microscopy.[1] This technique is invaluable for studying cytoskeletal dynamics, cell morphology, motility, and other cellular processes involving actin. The staining is suitable for various sample types, including cultured cells and tissue sections, that have been fixed and permeabilized.[1]

Mechanism of Action

Phalloidin selectively binds to F-actin with high affinity.[3] The binding occurs at the interface between adjacent actin subunits within the filament, effectively locking them together.[3] This action stabilizes the filament by preventing its depolymerization and inhibiting the ATP hydrolysis activity of F-actin.[3] Because Rhodamine Phalloidin is not cell-permeant, the protocol requires cell fixation and permeabilization to allow the probe to access the intracellular actin cytoskeleton.[4]

Caption: Mechanism of Rhodamine Phalloidin binding and stabilization of F-actin.

Quantitative Data Summary

The following table summarizes key quantitative parameters for Rhodamine Phalloidin staining.

| Parameter | Value / Range | Notes | Citation |

| Excitation Maximum | 540 - 546 nm | Optimal wavelength for exciting the Rhodamine (TRITC) fluorophore. | [1][2] |

| Emission Maximum | 565 - 575 nm | Optimal wavelength for detecting emitted fluorescence. | [1][2] |

| Stock Solution Conc. | ~6.6 µM (200 units/mL) | Typically prepared by dissolving lyophilized powder in methanol (B129727). | [1] |

| Working Concentration | 80 - 200 nM (1:200 to 1:1000 dilution) | May require optimization depending on cell type. | [5] |

| Fixation Time | 10 - 30 minutes | Using 3-4% methanol-free formaldehyde (B43269). | [1][2][6] |

| Permeabilization Time | 3 - 5 minutes | Using 0.1% Triton X-100. | [1] |

| Staining Incubation | 20 - 90 minutes | At room temperature, protected from light. | [1][2] |

| Storage of Stained Sample | ≥ 6 months | When stored in the dark at 2-6°C. | [1][7] |

Experimental Protocol: Staining Adherent Cells

This protocol provides a step-by-step guide for staining F-actin in adherent cells grown on coverslips.

-

Rhodamine Phalloidin (lyophilized powder or methanolic stock)

-

Methanol (for preparing stock solution)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol-free Formaldehyde (e.g., 16% stock)

-

Triton X-100

-

Bovine Serum Albumin (BSA)

-

Mounting Medium

-

Glass coverslips and microscope slides

-

Rhodamine Phalloidin Stock Solution (~6.6 µM): Dissolve the contents of one vial in 1.5 mL of methanol to achieve a concentration of 200 units/mL.[1] Store aliquots at -20°C, protected from light.[8][9]

-

Fixation Solution (3.7% Formaldehyde in PBS): Prepare fresh from a 16% stock. Caution: Formaldehyde is toxic; handle in a fume hood. It is critical to use methanol-free formaldehyde as methanol can disrupt actin filaments.[1][2]

-

Permeabilization Solution (0.1% Triton X-100 in PBS): Add 100 µL of 10% Triton X-100 stock to 10 mL of PBS.

-

Blocking Buffer (1% BSA in PBS): Dissolve 100 mg of BSA in 10 mL of PBS. This helps to reduce nonspecific background staining.[1]

-

Staining Solution (1 unit/200 µL): Dilute 5 µL of the methanolic stock solution into 200 µL of Blocking Buffer for each coverslip.[1] Prepare this solution fresh just before use.

The entire procedure should be carried out at room temperature unless otherwise specified.

Caption: Step-by-step experimental workflow for Rhodamine Phalloidin staining.

-

Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish to the desired confluence (e.g., 70-80%).[6]

-

Initial Wash: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS (pH 7.4).[1]

-

Fixation: Add the 3.7% formaldehyde solution to the coverslips and incubate for 10 minutes at room temperature.[1]

-

Post-Fixation Wash: Aspirate the fixation solution and wash the cells two to three times with PBS.[1]

-

Permeabilization: Add the 0.1% Triton X-100 solution and incubate for 3 to 5 minutes.[1] This step allows the phalloidin conjugate to enter the cell.

-

Post-Permeabilization Wash: Aspirate the permeabilization solution and wash the cells two to three times with PBS.[1]

-

Blocking (Recommended): To reduce nonspecific background, add the 1% BSA blocking buffer and incubate for 20-30 minutes.[1]

-

Staining: Aspirate the blocking buffer. Add the freshly prepared Rhodamine Phalloidin staining solution to each coverslip, ensuring the cells are fully covered. Incubate for 20-90 minutes at room temperature, protected from light (e.g., in a covered container).[1][2]

-

Final Washes: Aspirate the staining solution and wash the coverslips two to three times with PBS to remove unbound phalloidin conjugate.[1]

-

Mounting: Carefully remove the coverslip from the dish, drain excess PBS, and mount it onto a microscope slide with a drop of mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope equipped with appropriate filters for Rhodamine (TRITC), typically around 546 nm for excitation and 575 nm for emission.[2]

Troubleshooting

| Problem | Possible Cause | Solution | Citation |

| No/Weak Signal | Insufficient permeabilization. | Increase Triton X-100 incubation time slightly or use a fresh solution. | |